N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-3,5-dimethoxybenzamide
N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-3,5-dimethoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
325978-28-7
VCID:
VC0365596
InChI:
InChI=1S/C18H17N3O4S/c1-10(22)19-12-4-5-15-16(8-12)26-18(20-15)21-17(23)11-6-13(24-2)9-14(7-11)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23)
SMILES:
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC
Molecular Formula:
C18H17N3O4S
Molecular Weight:
371.4g/mol
N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-3,5-dimethoxybenzamide
CAS No.: 325978-28-7
Main Products
VCID: VC0365596
Molecular Formula: C18H17N3O4S
Molecular Weight: 371.4g/mol
CAS No. | 325978-28-7 |
---|---|
Product Name | N-[6-(Acetylamino)-1,3-benzothiazol-2-yl]-3,5-dimethoxybenzamide |
Molecular Formula | C18H17N3O4S |
Molecular Weight | 371.4g/mol |
IUPAC Name | N-(6-acetamido-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Standard InChI | InChI=1S/C18H17N3O4S/c1-10(22)19-12-4-5-15-16(8-12)26-18(20-15)21-17(23)11-6-13(24-2)9-14(7-11)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23) |
Standard InChIKey | IHXLFXSLXGLVBE-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC |
PubChem Compound | 1092949 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume